molecular formula C12H23NO2 B6352856 Ethyl 3-(cycloheptylamino)propanoate CAS No. 1099649-61-2

Ethyl 3-(cycloheptylamino)propanoate

Cat. No.: B6352856
CAS No.: 1099649-61-2
M. Wt: 213.32 g/mol
InChI Key: VMADHJWOTARVIJ-UHFFFAOYSA-N
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Description

Ethyl 3-(cycloheptylamino)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a cycloheptylamino group attached to the propanoate ester, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(cycloheptylamino)propanoate can be synthesized through the esterification of 3-(cycloheptylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cycloheptylamino)propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of aqueous acid or base to yield 3-(cycloheptylamino)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-(cycloheptylamino)propanoic acid and ethanol.

    Reduction: 3-(cycloheptylamino)propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(cycloheptylamino)propanoate has garnered attention in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(cycloheptylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active 3-(cycloheptylamino)propanoic acid, which can then interact with biological pathways. The cycloheptylamino group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar in structure but contains a pyridine ring instead of a cycloheptyl group.

    Ethyl 3-(phenylamino)propanoate: Contains a phenyl group instead of a cycloheptyl group.

Uniqueness

Ethyl 3-(cycloheptylamino)propanoate is unique due to the presence of the cycloheptylamino group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

ethyl 3-(cycloheptylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-2-15-12(14)9-10-13-11-7-5-3-4-6-8-11/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMADHJWOTARVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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